REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]([F:10])[F:9])=[CH:4][C:3]=1[F:11].C([Li])CCC.CN([CH:20]=[O:21])C>C1COCC1>[F:9][CH:8]([F:10])[C:5]1[CH:6]=[CH:7][C:2]([CH:20]=[O:21])=[C:3]([F:11])[CH:4]=1
|
Name
|
|
Quantity
|
311 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(F)F)F
|
Name
|
|
Quantity
|
0.881 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.99 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.161 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with aqueous 1M HCl solution/MeOH (2:1, 3 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 5 mL of water
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1M aqueous NaOH solution (10 mL) and saturated brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
reaction with 420 mg of 1-bromo-4-(difluoromethyl)-2-fluorobenzene and combined crude materials
|
Type
|
CUSTOM
|
Details
|
for purification
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography [SiO2, 24 g, heptane/ethyl acetate]
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=C(C=O)C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162.8 mg | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |